Ortho-Formyl Intramolecular Nucleophilic Catalysis: Direct Reactivity Comparison of 2-Formyl vs. 4-Formyl Benzenesulfonate Esters
The 2-formyl substituent provides anchimeric assistance during nucleophilic substitution at the sulfonyl sulfur center, a feature absent in the 4-formyl isomer. Under identical reaction conditions (anhydrous K₂CO₃, methanol, ambient temperature), p-methoxyphenyl 2-formylbenzenesulfonate yields the dimethyl acetal of 2-formylbenzenesulfonic acid in excellent yield, whereas p-methoxyphenyl 4-formylbenzenesulfonate is completely unaffected [1].
| Evidence Dimension | Methanolysis reactivity (conversion under identical conditions) |
|---|---|
| Target Compound Data | Near-quantitative conversion to dimethyl acetal of 2-formylbenzenesulfonic acid |
| Comparator Or Baseline | p-Methoxyphenyl 4-formylbenzenesulfonate: 0% conversion (unaffected) |
| Quantified Difference | Qualitative yes/no reactivity; target reacts, comparator is inert |
| Conditions | Anhydrous K₂CO₃, methanol, ambient temperature; J. Chem. Soc., Perkin Trans. 2, 1997 |
Why This Matters
This differential reactivity enables chemoselective transformations at the sulfonate ester in the presence of other reactive functionality, a valuable attribute for sequential derivatization strategies in complex molecule synthesis.
- [1] Shashidhar, M. S.; Rajeev, K. G.; Bhatt, M. V. J. Chem. Soc., Perkin Trans. 2, 1997, 559-562. DOI: 10.1039/A605938D. View Source
